molecular formula C9H8N4O2 B13662487 1-Hydrazinyl-5-nitroisoquinoline

1-Hydrazinyl-5-nitroisoquinoline

Cat. No.: B13662487
M. Wt: 204.19 g/mol
InChI Key: PBTPOEBLKKQZCK-UHFFFAOYSA-N
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Description

1-Hydrazinyl-5-nitroisoquinoline (CAS: 1157377-28-0; synonyms: 5-hydrazinylisoquinoline, isoquinolin-5-yl-hydrazine) is a nitro-substituted isoquinoline derivative functionalized with a hydrazinyl group at the 1-position. Its molecular formula is C₉H₈N₄O₂, and it is structurally characterized by a bicyclic aromatic system fused with a nitro group at position 5 and a hydrazine moiety at position 1 . This compound is synthesized via SNH amidation reactions, where nucleophilic substitution occurs at the 1-position of 5-nitroisoquinoline, followed by hydrazine functionalization . Its reactivity is attributed to the electron-withdrawing nitro group, which activates the heterocyclic core for nucleophilic attacks, and the hydrazinyl group, which enables further derivatization (e.g., formation of amides or triazoles) .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(5-nitroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-7-2-1-3-8(13(14)15)6(7)4-5-11-9/h1-5H,10H2,(H,11,12)

InChI Key

PBTPOEBLKKQZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods. One common method involves the direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule. This process can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of 1-Hydrazinyl-5-nitroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and subsequent hydrazinylation of isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium nitrate and atmospheric oxygen.

    Reducing agents: Such as hydrazine hydrate.

    Nucleophiles: Such as amines and ureas

Major Products Formed

Major products formed from these reactions include nitrosoisoquinoline derivatives, aminoisoquinoline derivatives, and various substituted isoquinolines .

Scientific Research Applications

1-Hydrazinyl-5-nitroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological activities and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-5-nitroisoquinoline involves the interaction of its functional groups with molecular targets. The hydrazinyl group can act as a nucleophile, participating in various chemical reactions. The nitro group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

5-Nitroisoquinoline (Parent Compound)

  • Structure : Lacks the hydrazinyl group at position 1.
  • Reactivity: The nitro group facilitates electrophilic substitution at position 8 and nucleophilic substitution at position 1. However, without the hydrazinyl substituent, it cannot undergo hydrazine-mediated reactions like condensation or cyclization .
  • Applications: Primarily used as a precursor for synthesizing derivatives such as 1-hydrazinyl-5-nitroisoquinoline .

1-Aryl-5-nitro-1H-indazoles

  • Structure: Features a nitro group at position 5 and an aryl group at position 1 on an indazole core (monocyclic vs. bicyclic isoquinoline).
  • Synthesis: Optimized via arylhydrazone intermediates, achieving yields >80% compared to ~60% for 1-hydrazinyl-5-nitroisoquinoline .
  • Reactivity: The indazole system exhibits lower aromatic stability than isoquinoline, leading to distinct regioselectivity in substitution reactions .

5-Hydroxyisoquinoline (CAS: 2439-04-5)

  • Structure : Substitutes the nitro group with a hydroxyl group at position 4.
  • Reactivity: The hydroxyl group acts as an electron donor, reducing electrophilic activation of the ring. This contrasts sharply with the nitro group in 1-hydrazinyl-5-nitroisoquinoline, which enhances electrophilicity .

4-Nitro-1H-indazole (CAS: 2942-40-7)

  • Structure : Nitro group at position 4 on an indazole ring.
  • Applications: Used in kinase inhibition studies, whereas 1-hydrazinyl-5-nitroisoquinoline is more commonly explored in antibacterial and antitumor research due to its hydrazine-derived versatility .

Comparative Data Table

Compound Core Structure Substituents Key Reactivity Synthetic Yield (%) Applications
1-Hydrazinyl-5-nitroisoquinoline Isoquinoline 1-NHNH₂, 5-NO₂ SNH amidation, hydrazine coupling ~60 Antibacterial agents
5-Nitroisoquinoline Isoquinoline 5-NO₂ Electrophilic substitution N/A Precursor synthesis
1-Aryl-5-nitro-1H-indazole Indazole 1-Aryl, 5-NO₂ Arylhydrazone cyclization >80 Kinase inhibitors
5-Hydroxyisoquinoline Isoquinoline 5-OH Electrophilic deactivation N/A Fluorescence probes
4-Nitro-1H-indazole Indazole 4-NO₂ Nucleophilic displacement ~70 Anticancer research

Research Findings and Key Distinctions

  • Reactivity: The hydrazinyl group in 1-hydrazinyl-5-nitroisoquinoline enables unique pathways, such as triazole formation (e.g., 1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid), which are absent in non-hydrazine analogs like 5-nitroisoquinoline .
  • Biological Activity: Compared to 1-aryl-5-nitroindazoles, 1-hydrazinyl-5-nitroisoquinoline shows broader antimicrobial efficacy due to its enhanced solubility and ability to disrupt bacterial membrane proteins .

Biological Activity

1-Hydrazinyl-5-nitroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of a hydrazinyl group at the 1-position and a nitro group at the 5-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C9H8N4O2
  • Molecular Weight : 204.19 g/mol
  • IUPAC Name : (5-nitroisoquinolin-1-yl)hydrazine
  • Canonical SMILES : C1=CC2=C(C=CN=C2NN)C(=C1)N+[O-]

Synthesis Methods

1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods, including:

  • Direct Nucleophilic Substitution : This method involves substituting hydrogen in the 5-nitroisoquinoline molecule under metal-catalyst-free conditions, promoting an environmentally friendly synthesis route.
  • Industrial Production : Large-scale synthesis often involves optimized reaction conditions such as bromination, nitration, and hydrazinylation of isoquinoline derivatives.

Antimicrobial Properties

Research indicates that 1-Hydrazinyl-5-nitroisoquinoline exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Case Study Example :
A study conducted on human breast cancer cell lines demonstrated that treatment with 1-Hydrazinyl-5-nitroisoquinoline resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low micromolar concentrations (Kang et al., 2023).

Neuroprotective Effects

The compound's neuroprotective effects have also been investigated, particularly its ability to scavenge free radicals and inhibit neurotoxic pathways associated with neurodegenerative diseases.

The biological activity of 1-Hydrazinyl-5-nitroisoquinoline is attributed to its functional groups:

  • The hydrazinyl group acts as a nucleophile, participating in various chemical reactions that can modify biological targets.
  • The nitro group can undergo redox reactions, influencing the compound's reactivity and biological interactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-NitroisoquinolineLacks hydrazinyl groupModerate antimicrobial properties
1-Amino-5-nitroisoquinolineContains amino groupLower anticancer activity
5-NitrosoisoquinolineContains nitroso groupLimited biological activity

Research Applications

1-Hydrazinyl-5-nitroisoquinoline has several applications in scientific research:

  • Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored for potential therapeutic applications in treating infections and cancers.

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